molecular formula C11H13NO2 B599854 (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid CAS No. 103290-41-1

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B599854
CAS No.: 103290-41-1
M. Wt: 191.23
InChI Key: JHHOFXBPLJDHOR-VHSXEESVSA-N
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Description

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole or pyrrolidine derivative, using a chiral catalyst. Reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of phenylpyrrolidine-2-carboxylic acid derivatives.

    Reduction: Formation of phenylpyrrolidine-2-methanol or phenylpyrrolidine-2-aldehyde.

    Substitution: Formation of halogenated or nitrated phenylpyrrolidine-2-carboxylic acid derivatives.

Scientific Research Applications

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.

    4-hydroxyproline: A structurally similar compound with a hydroxyl group instead of a phenyl group.

    Proline derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties. Its chiral nature and ability to participate in various reactions make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOFXBPLJDHOR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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